4-Cyclobutyl-1,2-oxazol-5-amine
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Overview
Description
4-Cyclobutyl-1,2-oxazol-5-amine is a heterocyclic compound featuring an oxazole ring substituted with a cyclobutyl group at the 4-position and an amine group at the 5-position. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Mode of Action
Oxazole derivatives have been known to exhibit a wide range of biological activities . The specific interactions between 4-Cyclobutyl-1,2-oxazol-5-amine and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
Oxazole derivatives have been reported to impact various biological activities , suggesting that multiple pathways could potentially be affected
Result of Action
Given the diverse biological activities of oxazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable oxazole precursor, followed by cyclization to form the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of N-substituted oxazole derivatives .
Scientific Research Applications
4-Cyclobutyl-1,2-oxazol-5-amine has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Comparison with Similar Compounds
Oxazole: A simpler analog with a similar ring structure but lacking the cyclobutyl and amine substitutions.
Isoxazole: An isomer with the oxygen and nitrogen atoms in different positions within the ring.
Benzoxazole: A fused ring system with a benzene ring attached to the oxazole ring.
Uniqueness: 4-Cyclobutyl-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and the amine functionality enhances its reactivity and potential for diverse applications compared to simpler oxazole derivatives .
Properties
IUPAC Name |
4-cyclobutyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-6(4-9-10-7)5-2-1-3-5/h4-5H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPBMEIUCGFANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(ON=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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